molecular formula C22H19N3O B2819099 4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(naphthalen-1-yl)pyrrolidin-2-one CAS No. 708994-97-2

4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(naphthalen-1-yl)pyrrolidin-2-one

Cat. No. B2819099
CAS RN: 708994-97-2
M. Wt: 341.414
InChI Key: DOHMKENCDAVGRQ-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(naphthalen-1-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as NMB or N-(1-methyl-2-pyrrolidinyl)-4-naphthalen-1-yl-2-benzothiazolamine.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Studies on derivatives of benzodiazole and naphthyl-pyrrolidinone have demonstrated the synthesis of novel heterocyclic compounds exhibiting significant biological activities. For instance, Patel and Patel (2015) synthesized a series of heterocyclic compounds including derivatives of 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl) pyrrolidin-2-one. These compounds were evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against different fungal strains, showing variable degrees of inhibition compared to standard drugs like ciprofloxacin and ketoconazole (Patel & Patel, 2015).

Antimicrobial and Antiproliferative Activities

Similarly, Mansour et al. (2020) reported on the synthesis and evaluation of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety for their antimicrobial and anti-proliferative activities. Their study highlighted the compound's potential as an anti-proliferative agent against HCT-116 cancer cells, demonstrating notable inhibitory effects (Mansour et al., 2020).

Synthetic Applications and Molecular Docking Studies

Further research includes the synthesis of naphthoquinone-based chemosensors for transition metal ions, emphasizing the utility of such compounds in the development of new materials with potential applications in sensing technologies. These studies often employ molecular docking to explore the interaction of synthesized compounds with biological targets, offering insights into their potential therapeutic applications (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-1-naphthalen-1-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-24-20-11-5-4-10-18(20)23-22(24)16-13-21(26)25(14-16)19-12-6-8-15-7-2-3-9-17(15)19/h2-12,16H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHMKENCDAVGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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